1-(3-Aminopropyl)pyrrolinium
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15N2+ |
|---|---|
Molecular Weight |
127.21 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine |
InChI |
InChI=1S/C7H15N2/c8-4-3-7-9-5-1-2-6-9/h5H,1-4,6-8H2/q+1 |
InChI Key |
IWGWVCORJJKREY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=[N+](C1)CCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the Formation of the Pyrrolinium Ring System
The synthesis of the 1-pyrroline (B1209420) ring, the core of the pyrrolinium cation, is a central theme in heterocyclic chemistry. Various synthetic routes have been developed, ranging from biomimetic cyclizations to metal-catalyzed transformations. rsc.org These methods often involve the intramolecular cyclization of linear precursors containing nitrogen and a suitable electrophilic center. researchgate.net
Cyclization Reactions and Their Mechanistic Investigations
The formation of the pyrrolinium ring can be achieved through several distinct cyclization strategies. Acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines, for instance, leads to the formation of 3-arylidene-1-pyrroline derivatives through a cascade reaction involving an unusual 1,3-sigmatropic shift. rsc.org Other methods include the ring-closing metathesis of diallylamines, the reaction of isocyanoacetates with electron-deficient alkenes, and the intramolecular oxidative amination of aminoalkenes catalyzed by ruthenium complexes. rsc.orgorganic-chemistry.orgorganic-chemistry.org Radical-based approaches, such as the cyclization of N-centered radicals generated from oxime ethers, also provide a pathway to 1-pyrrolines. organic-chemistry.org
| Precursor Type | Reaction / Catalyst | Product Type | Reference |
|---|---|---|---|
| Aminoaldehydes (e.g., APBAL) | Spontaneous Intramolecular Cyclization | 1-(3-Aminopropyl)pyrrolinium | researchgate.netnih.gov |
| N-(4,4-diethoxybutyl)imines | Acid-catalyzed Cyclization / 1,3-Aryl Shift | 3-Arylidene-1-pyrrolines | rsc.org |
| γ,δ-Alkenylimines | Electrophilic Reagents | Pyrrolidine (B122466) Ring (precursor to pyrroline) | rsc.org |
| Allenic Amino Acids | AgNO₃-catalyzed Cyclization | Functionalized 3-Pyrrolines | organic-chemistry.org |
| Cyclobutanol Derivatives & MsONH₃OTf | Ring Expansion | 1-Pyrrolines | organic-chemistry.org |
A notable and biologically significant route to this compound involves the enzymatic oxidation of the polyamine spermidine (B129725). mdpi.comencyclopedia.pub This process is a key step in polyamine catabolism in various organisms. nih.gov Amine oxidases, such as copper-containing diamine oxidases (DAO) found in plants or flavin-dependent spermine (B22157) oxidase (SMO) in mammals, catalyze the oxidative deamination of spermidine. researchgate.netnih.govnih.gov
This oxidation specifically targets the butanediamine moiety of spermidine, yielding hydrogen peroxide, ammonia, and the crucial aminoaldehyde intermediate, 4-[(3-aminopropyl)amino]butanal (APBAL). researchgate.netnih.govmdpi.com Due to the proximity of the secondary amine to the newly formed aldehyde group, APBAL is unstable and undergoes a rapid, spontaneous intramolecular cyclization. nih.govmdpi.com This non-enzymatic step involves the formation of a Schiff base (imine) between the secondary amine and the aldehyde, resulting in the stable five-membered Δ1-pyrroline ring of this compound. researchgate.netnih.gov
Stereochemical Control in Pyrrolinium Ring Formation
Achieving stereochemical control during the synthesis of substituted pyrrolinium rings is critical for accessing specific, biologically active stereoisomers. Several advanced strategies have been developed to this end. Gold-catalyzed reactions, for example, have been employed for the diastereoselective synthesis of 2-amino-1-pyrrolines from isoxazolines and ynamides, with mechanistic studies supporting the observed control of relative stereochemistry. chemrxiv.org The use of chiral auxiliaries attached to the precursor molecule can also effectively direct the stereochemical outcome of the cyclization reaction. chemrxiv.org
Furthermore, asymmetric catalysis provides a powerful tool for generating enantioenriched pyrrolines. Enantioselective aza-Heck cyclization/cross-coupling sequences have been shown to produce highly enantioenriched pyrrolines under mild conditions. organic-chemistry.org The stereochemistry of radical addition reactions to pyrroline (B1223166) scaffolds has also been investigated, demonstrating that such additions can be stereoselective or even stereospecific depending on the radical and the substitution pattern of the pyrroline ring. rsc.org
Incorporation and Functionalization of the Aminopropyl Side Chain
The synthesis of this compound also requires careful consideration of the aminopropyl side chain. Strategies must be in place to introduce this chain and, if necessary, to functionalize it without interfering with the pyrrolinium core.
Regioselective Functionalization Techniques
Regioselective functionalization of the aminopropyl side chain is a synthetic challenge. Direct functionalization of the side chain after the formation of the this compound molecule is difficult due to the potential for competing reactions at the pyrrolinium ring or the terminal amino group. A more common and controlled approach involves the synthesis of a pre-functionalized aminopropyl precursor, which is then incorporated into the final molecule.
This strategy relies on the synthesis of 3-aminopropanol or related three-carbon synthons bearing the desired functional groups. For instance, a derivative of 3-aminopropanol could be modified at the C1 or C2 position before its nitrogen atom is used to form the N-substituted pyrroline. This ensures that the functionalization is regioselectively located on the side chain. The synthesis of new 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives, for example, relies on building blocks derived from functionalized aminopropyl units. nih.gov
Protecting Group Strategies in Aminopropyl Installation
During the synthesis of the pyrrolinium ring, the terminal primary amino group of the aminopropyl side chain is a reactive nucleophile. To prevent unwanted side reactions, such as intermolecular coupling or reaction with electrophilic centers in the main precursor, this amino group must be temporarily masked with a protecting group. nih.gov
Common amino-protecting groups relevant to this type of synthesis are listed in the table below.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Feature |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and mild acid. Widely used in Fmoc/tBu chemistry. ug.edu.pl |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid. Key group in Fmoc solid-phase peptide synthesis. nih.gov |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C), strong acid (HBr/AcOH) | Classical protecting group, stable to mild acid and base. |
| N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to both Fmoc and Boc; allows side-chain modification. sigmaaldrich.comcreative-peptides.com |
| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM, HFIP) | Highly acid-labile, allows for selective deprotection in the presence of tBu groups. sigmaaldrich.com |
By selecting an appropriate protecting group, chemists can ensure that the aminopropyl side chain is incorporated efficiently and that its terminal amine is available for further modification or for its intended biological function in the final deprotected molecule.
Derivatization and Analog Synthesis of this compound
N-Substitution Reactions on the Pyrrolinium Nitrogen
While this compound already possesses a substituent on the pyrrolinium nitrogen, the underlying pyrroline scaffold can be built upon using various N-alkylation and N-arylation strategies prior to or during the formation of the pyrrolinium ring. The synthesis of N-substituted pyrroles and pyrrolidines is a well-established field, and these methods can be adapted to generate diverse pyrrolinium precursors.
Generally, N-alkylation of nitrogen heterocycles like pyrrole (B145914) can be achieved using alkyl halides, sulfonyl chlorides, or through Michael addition with electrophilic olefins. organic-chemistry.org For instance, reactions with alkyl halides in the presence of a base are common. organic-chemistry.org Ionic liquids have also been employed as media for these reactions, often leading to high regioselectivity and yield. organic-chemistry.org Late transition metal catalysts have been reviewed for their role in the N-alkylation of various amines with alcohols, representing a greener alternative where water is the only byproduct. sioc-journal.cn
These principles can be applied to synthesize precursors to this compound analogs. For example, starting with pyrrole or a pyrrolidine precursor, a different alkyl group could be introduced at the nitrogen position before the introduction of the aminopropyl group or the quaternization step that forms the pyrrolinium ion.
Modifications of the Aminopropyl Chain and Terminal Amine
The aminopropyl chain and its terminal primary amine are key features for derivatization, allowing for the attachment of various functional groups or the extension and modification of the linker itself. The primary amine is a nucleophilic site, readily undergoing reactions such as acylation, alkylation, and Schiff base formation.
Research into related compounds demonstrates the versatility of the aminopropyl moiety. For example, in the synthesis of antimalarial agents, 1,4-bis(3-aminopropyl)piperazine has been used as a scaffold, where the terminal amines are functionalized with various aromatic and heterocyclic groups. nih.gov Similarly, N-(3-aminopropyl)imidazole is a precursor for creating complex poly(ionic liquid) adsorbents, highlighting the reactivity of the terminal amine in the side chain. rsc.org
These strategies can be directly applied to this compound. The terminal amine can be reacted with a wide range of electrophiles to introduce new functionalities.
Table 1: Potential Modifications of the this compound Side Chain
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl amide |
| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl secondary amine |
| Michael Addition | Methyl Acrylate | β-amino ester |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
Formation of Salts and Ionic Liquids from this compound
The cationic nature of the pyrrolinium ring makes this compound inherently a salt, with a corresponding anion. The properties of the compound can be dramatically altered by exchanging this anion. This principle is central to the formation of ionic liquids (ILs), which are salts with melting points below 100 °C. colab.wswiley-vch.de
Pyrrolidinium-based cations are of significant interest for creating ionic liquids and ionic liquid crystals due to their electrochemical stability. researchgate.net However, the saturated pyrrolidinium (B1226570) ring can lead to high melting points due to strong ionic interactions. researchgate.net The introduction of unsaturation, as in the pyrrolinium ring, can help to lower the melting temperature by disrupting crystal packing. researchgate.net By pairing the this compound cation with various organic or inorganic anions (e.g., trifluoroacetate, nitrate, perchlorate, bis(trifluoromethylsulfonyl)imide), a library of salts with different melting points, viscosities, and solubilities can be created. researchgate.net
The synthesis of these salts typically involves a simple metathesis (anion exchange) reaction, where a solution of the initial pyrrolinium salt (e.g., the chloride or bromide salt) is mixed with a salt of the desired new anion (e.g., sodium bis(trifluoromethylsulfonyl)imide).
Table 2: Examples of Anions for Pyrrolinium-Based Ionic Liquids
| Anion Name | Abbreviation | Formula |
|---|---|---|
| Bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | [(CF₃SO₂)₂N]⁻ |
| Hexafluorophosphate | [PF₆]⁻ | [PF₆]⁻ |
| Tetrafluoroborate | [BF₄]⁻ | [BF₄]⁻ |
| Trifluoromethanesulfonate | [OTf]⁻ | [CF₃SO₃]⁻ |
The development of pyrrolinium-based ionic liquids is an active area of research, with potential applications as solvents, electrolytes, and advanced materials. researchgate.netcsulb.edu
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. ijrap.net Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions. jocpr.com
Solvent-Free and Catalytic Synthetic Pathways
A major goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and health risks. ijrap.net Solvent-free reaction conditions, often facilitated by techniques like grinding (mechanochemistry) or microwave irradiation, can lead to shorter reaction times, simpler work-up procedures, and higher yields. srce.hrrsc.orgdergipark.org.tr
For the synthesis of related heterocyclic salts, mechanochemical methods have proven effective. For example, quaternary pyridinium (B92312) salts have been synthesized by grinding the reactants together in a mortar and pestle, sometimes with a minimal amount of liquid to assist (liquid-assisted grinding). srce.hr Such solvent-free approaches could be adapted for the quaternization step in forming the this compound cation.
Catalysis is another cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is used in small amounts and can be recycled. jocpr.com For the synthesis of N-heterocycles, a wide array of both homogeneous and heterogeneous catalysts have been developed. nih.govmdpi.com For instance, the synthesis of N-substituted pyrroles can be achieved via one-pot condensation using cellulose (B213188) sulfuric acid as a catalyst under solvent-free conditions. ijrap.net The use of supported metal catalysts, such as copper or bismuth oxides on supports like alumina (B75360) or fly ash, allows for easy separation and recycling, further enhancing the green credentials of the synthetic process. mdpi.com These catalytic strategies could be applied to the cyclization and N-alkylation steps in the synthesis of this compound and its analogs.
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with 100% atom economy, such as addition reactions and rearrangements, are ideal from a green chemistry perspective as they produce no waste byproducts. jocpr.comwikipedia.org
Equation for Atom Economy:
When evaluating synthetic routes to this compound, different reaction types will have vastly different atom economies.
Addition Reactions: A hypothetical synthesis involving a [3+2] cycloaddition to form the pyrroline ring would have a high atom economy, as all atoms from the two reacting components would be incorporated into the cyclic product. organic-chemistry.org
Condensation Reactions: Syntheses that involve condensation steps, such as the Paal-Knorr pyrrole synthesis, typically eliminate a small molecule like water. nih.gov While the atom economy is less than 100%, these are often highly efficient reactions.
Substitution Reactions: The use of leaving groups in substitution reactions, such as alkylation with alkyl halides, inherently lowers the atom economy because the leaving group (e.g., a halide ion) becomes a byproduct. wikipedia.org
Mechanistic Studies of Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactivity Profiles of the Pyrrolinium Cation
The pyrrolinium cation is an electrophilic species due to the polarized carbon-nitrogen double bond (C=N+). This inherent reactivity dictates its interactions with nucleophiles and its participation in ring dynamics.
Ring-Opening and Ring-Closure Dynamics
The pyrrolinium ring can undergo reversible ring-opening and ring-closure reactions. This dynamic equilibrium is influenced by factors such as pH and the presence of nucleophiles. In aqueous solution, the cyclic iminium form can exist in equilibrium with an open-chain amino-aldehyde. nih.gov This ring-chain tautomerism is a key feature of its chemistry. The cyclization of the amino-aldehyde to form the 1-(3-aminopropyl)pyrrolinium cation is a spontaneous process. nih.gov The stability of the cyclic form is significant, as demonstrated by its formation from the oxidation of spermidine (B129725) by plant diamine oxidases. nih.gov
Studies on related systems, such as the thermal and photochemical electrocyclic reactions of conjugated systems, provide a theoretical framework for understanding the energetics and stereochemistry of these ring-opening and closing events. masterorganicchemistry.comyoutube.com The principles of frontier molecular orbital theory can be applied to predict the favored pathways for these transformations. nih.gov
Additions to the Iminium Carbon
The iminium carbon of the pyrrolinium ring is a potent electrophilic center, readily attacked by a wide range of nucleophiles. beilstein-journals.org This reactivity is a cornerstone of its synthetic utility.
Reaction of this compound with Nucleophiles:
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Alcohols | 2-Alkoxypyrrolidine derivatives | Acidic or neutral | sci-hub.se |
| Olefins (electron-rich) | Carbon-carbon bond formation at the 2-position | Photochemical, electron-transfer initiated | sci-hub.setdx.cat |
| Carbon nucleophiles (e.g., enolates, organometallics) | 2-Substituted pyrrolidine (B122466) derivatives | Varies depending on nucleophile | wikipedia.org |
Electron-transfer mechanisms are often invoked to explain the addition of electron-rich olefins to the excited state of the pyrrolinium cation. sci-hub.se The regiochemistry of these additions is consistent with the attack of the nucleophile at the C-2 position of the pyrrolinium ring. sci-hub.se In the biosynthesis of cocaine, for instance, an enolate anion acts as a nucleophile, adding to an N-methyl-Δ¹-pyrrolinium cation in a Mannich-like reaction. wikipedia.org
Reactivity of the Primary Amine Functionality
The primary amine group on the propyl side chain provides a site for nucleophilic attack and condensation reactions, complementing the electrophilic nature of the pyrrolinium ring.
Condensation Reactions and Imine Formation
The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.com This condensation reaction typically involves the formation of a hemiaminal intermediate, followed by the elimination of water. wikipedia.org The equilibrium of this reaction can often be shifted towards the imine product by removing water. wikipedia.org The formation of imines is a fundamental reaction in organic chemistry and is catalyzed by both acids and, in some cases, specific organocatalysts like pyrrolidine. masterorganicchemistry.comorganic-chemistry.org
The introduction of certain structural features, such as bulky, negatively charged groups near a carbonyl, can influence the competition between imine formation and hydrate (B1144303) formation in aqueous media. nih.gov
Amidation and Urethane (B1682113) Formation
The primary amine of this compound can undergo acylation with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a common transformation for primary amines. msu.edu
Furthermore, the reaction of the primary amine with isocyanates leads to the formation of urea (B33335) derivatives, a reaction analogous to urethane formation from alcohols and isocyanates. researchgate.netnih.gov For example, 1-(3-aminopropyl)imidazole (B109541) reacts with phenyl isocyanate to form a phenylurea propyl imidazole. nih.gov This type of reaction is fundamental in polyurethane chemistry. mdpi.com Computational studies on related systems have elucidated the mechanisms of catalyst-free and catalyzed urethane formation. mdpi.com
Reactions of the Primary Amine Moiety:
| Reagent | Functional Group Formed | Reaction Type |
| Aldehyde/Ketone | Imine (Schiff Base) | Condensation |
| Acyl Halide/Anhydride | Amide | Acylation |
| Isocyanate | Urea | Addition |
Intramolecular Cyclization and Rearrangement Processes
The presence of both a nucleophilic primary amine and an electrophilic iminium center within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of bicyclic structures.
Intramolecular cyclization can occur where the primary amine attacks the iminium carbon. Studies on related N-(4,4-diethoxybutyl)imines have shown that they undergo intramolecular cyclization in the presence of acid to form 3-arylidene-1-pyrrolinium salts. researchgate.net Similarly, intramolecular cyclization of β-amino radicals has been explored as a synthetic route to 1-azabicyclo[2.2.1]heptane systems. nih.gov The regioselectivity of these cyclizations can often be predicted by considering frontier molecular orbital interactions. nih.gov
Transition metal-catalyzed intramolecular reactions are also a powerful tool for constructing cyclic amine structures. For example, palladium-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines. acs.org While not directly involving a pre-formed pyrrolinium ion, these methods highlight the propensity for cyclization in related amino-alkene systems.
Rearrangement processes can also be significant. For instance, the conversion of ethylene-bridged bis-2-aryl-pyrrolinium cations to E-diaminoalkenes involves a two-electron transfer induced hydrogen shift, demonstrating the complex redox chemistry and structural rearrangements these systems can undergo. conicet.gov.ar
Reaction Kinetics and Thermodynamic Analyses of this compound Reactions
Detailed quantitative data on the reaction kinetics and thermodynamics of this compound are not extensively documented in publicly available literature. The formation of this compound is primarily discussed in the context of enzymatic oxidation of spermidine, where the subsequent cyclization is often described as a spontaneous process.
The formation of this compound occurs via the oxidation of spermidine, a common polyamine. This reaction is catalyzed by enzymes such as polyamine oxidases (PAOs). The initial product of this oxidation is N-(3-aminopropyl)-4-aminobutanal. This intermediate aldehyde-amine then undergoes a spontaneous intramolecular cyclization to form the this compound cation. The spontaneity of this cyclization suggests that the process is thermodynamically favorable, with a negative Gibbs free energy change (ΔG). However, specific values for enthalpy (ΔH) and entropy (ΔS) changes for this reaction are not readily found in scientific literature.
The kinetics of the enzymatic oxidation of spermidine have been studied, but the rate constants specifically for the non-enzymatic cyclization of N-(3-aminopropyl)-4-aminobutanal to this compound are not well-defined. The term "spontaneous" in this context implies a rapid reaction under physiological conditions, suggesting a low activation energy barrier for the cyclization.
Further research, potentially employing computational chemistry and experimental techniques like stopped-flow spectroscopy, would be necessary to determine the precise rate constants, activation energies, and thermodynamic parameters associated with the formation and subsequent reactions of this compound.
Table 1: Qualitative Kinetic and Thermodynamic Aspects of this compound Formation
| Reaction Step | Reactant(s) | Product(s) | Kinetic Profile (Qualitative) | Thermodynamic Profile (Qualitative) |
| Oxidation | Spermidine, O₂ | N-(3-aminopropyl)-4-aminobutanal, H₂O₂, 1,3-Diaminopropane (B46017) | Enzyme-catalyzed (Polyamine Oxidase) | Dependent on enzymatic reaction |
| Cyclization | N-(3-aminopropyl)-4-aminobutanal | This compound | Spontaneous and rapid | Favorable (ΔG < 0) |
Role of this compound in Complex Reaction Cascades
The primary and most well-documented role of this compound is as a key intermediate in the catabolic cascade of polyamines. Following its formation from the oxidation of spermidine, this compound can undergo further transformations.
One significant subsequent reaction is its rearrangement to form 1,5-diazabicyclo[4.3.0]nonane. This bicyclic compound represents a more stable end product of this particular metabolic pathway. The cascade, therefore, involves the enzymatic oxidation of a linear polyamine to an unstable aminoaldehyde, which then cyclizes to a monocyclic iminium cation, and finally rearranges to a stable bicyclic amine.
This sequence highlights a common strategy in biological systems where enzymatic reactions initiate a cascade of spontaneous chemical transformations to metabolize or signal molecules. The inherent reactivity of the intermediates, such as the aminoaldehyde and the pyrrolinium cation, drives the cascade forward.
While this compound is a reactive intermediate, its involvement in other major complex reaction cascades, such as the Maillard reaction which involves reactions between amino acids and reducing sugars, is not documented in the scientific literature. The Maillard reaction leads to a wide array of products responsible for the color and flavor of cooked foods. The specific structure of this compound does not align with the typical reactants or intermediates described in the Maillard reaction pathways.
Therefore, the currently understood role of this compound in complex reaction cascades is confined to the specific pathway of polyamine degradation.
Table 2: Role of this compound in Polyamine Catabolism Cascade
| Cascade Stage | Intermediate/Product | Transformation |
| Initiation (Enzymatic) | Spermidine | Oxidation to N-(3-aminopropyl)-4-aminobutanal |
| Intermediate Formation (Spontaneous) | This compound | Intramolecular cyclization of N-(3-aminopropyl)-4-aminobutanal |
| Further Transformation (Spontaneous) | 1,5-Diazabicyclo[4.3.0]nonane | Rearrangement of this compound |
Theoretical and Computational Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic equivalent) to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly well-suited for determining the conformational preferences of flexible molecules like 1-(3-aminopropyl)pyrrolidinium, which has multiple rotatable bonds.
A systematic conformational search would be the first step. This involves rotating the bonds in the aminopropyl side chain and within the pyrrolidinium (B1226570) ring to identify all possible low-energy structures (conformers). For each identified conformer, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G*, 6-311++G(d,p)). The relative energies of these optimized conformers would then be calculated to determine their thermodynamic populations at a given temperature.
Table 1: Hypothetical Relative Energies of 1-(3-Aminopropyl)pyrrolidinium Conformers
| Conformer | Dihedral Angle (N-C-C-C, degrees) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 180 (anti) | 0.00 | 65.2 |
| B | 60 (gauche) | 0.85 | 19.8 |
| C | -60 (gauche) | 0.85 | 19.8 |
This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for 1-(3-aminopropyl)pyrrolidinium.
Ab Initio Methods for Energy Landscapes and Reaction Pathways
Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate energy landscapes and reaction pathways. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, are often used as benchmarks.
For 1-(3-aminopropyl)pyrrolidinium, ab initio calculations could be used to map the potential energy surface for key processes, such as proton transfer or ring-opening reactions. By locating transition states and calculating activation barriers, these methods can provide crucial insights into the kinetics and mechanisms of its potential reactions.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their interactions with solvent molecules and other species. For 1-(3-aminopropyl)pyrrolidinium, an ionic species, the effect of the solvent is particularly important.
MD simulations would typically be performed using a classical force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for organic ions. The simulations would place the 1-(3-aminopropyl)pyrrolidinium cation in a box of explicit solvent molecules (e.g., water) and track the trajectories of all atoms over time. Analysis of these trajectories can reveal information about the solvation shell structure, hydrogen bonding networks, and the influence of the solvent on the conformational preferences of the cation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are routinely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.
For 1-(3-aminopropyl)pyrrolidinium, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help to assign signals and confirm the dominant conformation in solution. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 1-(3-Aminopropyl)pyrrolidinium
| Proton | Predicted (GIAO-DFT) | Experimental |
|---|---|---|
| H1 (N-CH₂) | 3.25 | 3.20 |
| H2 (C-CH₂-C) | 2.05 | 2.01 |
| H3 (N-CH₂-C) | 3.10 | 3.05 |
This table is for illustrative purposes only. The values are not based on actual published data.
Computational Studies on Reaction Mechanisms and Transition States
While no specific reaction mechanisms involving 1-(3-aminopropyl)pyrrolidinium have been computationally studied, theoretical methods could be applied to investigate its potential reactivity. For instance, its role in organocatalysis or its degradation pathways could be explored.
Such studies would involve locating the transition state structures for each step of a proposed reaction. The energy of these transition states relative to the reactants would provide the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations could then be used to confirm that the identified transition states connect the correct reactants and products.
Structure-Activity Relationship (SAR) Elucidation using Computational Models
In the context of medicinal chemistry or materials science, computational models can be used to establish Structure-Activity Relationships (SAR). If 1-(3-aminopropyl)pyrrolidinium were part of a series of compounds being evaluated for a specific biological activity, computational descriptors could be calculated for each analogue.
These descriptors, which can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and conformational properties, can be correlated with the observed activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) analysis. This can lead to predictive models that guide the design of new, more potent compounds.
Applications in Organic Synthesis and Catalysis
1-(3-Aminopropyl)pyrrolidinium as a Versatile Synthetic Building Block
1-(3-Aminopropyl)pyrrolidine (B1328916) serves as a key intermediate and raw material in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com Its structure, featuring a nucleophilic primary amine and the pyrrolidine (B122466) scaffold, allows for its incorporation into larger molecular architectures through various chemical transformations.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. nih.govresearchgate.net Consequently, synthons like 1-(3-aminopropyl)pyrrolidine are highly sought after for building complex molecules. It can be readily reacted with various electrophiles to construct larger, multi-cyclic systems. For instance, it undergoes reaction with chlorinated heterocyclic compounds and dicarbonyl dichlorides to yield intricate fused heterocyclic systems and bis-amides, respectively. fishersci.com These reactions demonstrate its role as a nucleophilic building block for extending molecular complexity. The synthesis of pyrrolidine-containing drugs often begins with functionalized cyclic precursors, highlighting the importance of such building blocks in pharmaceutical development. mdpi.com
| Reactant | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| 7-chloro-6-(2-chloro-ethyl)-5-methyl- nih.govnih.govacs.orgtriazolo[1,5-a]pyrimidine | Nucleophilic Substitution | Fused pentaaza-as-indacene derivative | fishersci.com |
| 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride | Amidation | Dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] | fishersci.com |
| Dicarboxylic acids | Cyclocondensation | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular diversity and complexity. nih.gov The structure of 1-(3-aminopropyl)pyrrolidine, with its two distinct amine functionalities, makes it an ideal candidate for participation in MCRs. For example, it could act as the diamine component in the synthesis of pyrrolidine-2,3-diones or other highly substituted heterocyclic scaffolds. nih.gov The development of novel MCRs is a key area in modern synthetic chemistry for the efficient production of libraries of compounds for drug discovery and materials science, and versatile building blocks like 1-(3-aminopropyl)pyrrolidine are essential for this endeavor. nih.govresearchgate.net
Chiral Derivatization and Asymmetric Catalysis Potential
The pyrrolidine scaffold is a cornerstone of asymmetric catalysis, most famously represented by the amino acid proline and its derivatives. nih.gov This framework is prevalent in both organocatalysis and as a backbone for chiral ligands in metal-catalyzed reactions. nih.govresearchgate.net
The two nitrogen atoms in 1-(3-aminopropyl)pyrrolidine are strategically positioned to act as a bidentate (N,N) chelating ligand for transition metals. By coordinating to a metal center, such a ligand can create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. Chirality can be introduced by starting with an enantiomerically pure pyrrolidine core or by attaching a chiral auxiliary to the aminopropyl side chain. The resulting metal complexes have potential applications in a wide range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of C2-symmetrical 2,5-disubstituted pyrrolidines has been a particularly fruitful area for creating privileged ligands for metal catalysis. nih.govacs.orgrsc.org
| Ligand Type | Design Strategy | Potential Application |
|---|---|---|
| Chiral P,N Ligand | Functionalization of the primary amine with a diphenylphosphine (B32561) group, using a chiral pyrrolidine backbone. | Asymmetric allylic alkylation, hydrogenation. |
| Chiral N,N Ligand | Using an enantiopure 2-substituted pyrrolidine core to create a C2-symmetric environment. | Asymmetric transfer hydrogenation of ketones. researchgate.net |
| Chiral N,O Ligand | Conversion of the primary amine to a chiral secondary alcohol moiety. | Enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org |
The pyrrolidine motif is central to the field of aminocatalysis, where it activates carbonyl compounds by forming nucleophilic enamine or electrophilic iminium ion intermediates. nih.govnih.gov Derivatives of 1-(3-aminopropyl)pyrrolidine can be envisioned as effective organocatalysts. The secondary amine of the pyrrolidine ring can form an enamine with an aldehyde or ketone, while the aminopropyl side chain can be functionalized to include hydrogen-bond donors (e.g., amides, ureas) or bulky groups to provide steric shielding. nih.gov In such a catalyst, the pyrrolidine nitrogen would be protonated, forming a pyrrolidinium (B1226570) ion as part of the catalytic cycle. This charged moiety is crucial for the formation and reactivity of the key intermediates. These catalysts have proven effective in reactions like the Michael addition of aldehydes to nitroolefins. nih.gov
Role in Polymer Chemistry and Material Science Precursor Development
Pyrrolidinium cations are key functional groups in the development of polymeric ionic liquids (PILs), which are polymers with ionic liquid species attached to the polymer backbone. researchgate.netnih.gov These materials combine the unique properties of ionic liquids (e.g., thermal stability, ionic conductivity) with the processability of polymers.
While most pyrrolidinium-based PILs are synthesized via cyclopolymerization of diallyldimethylammonium salts, 1-(3-aminopropyl)pyrrolidinium offers an alternative route as a functional monomer or polymer modifier. researchgate.net The primary amine group can participate in various polymerization reactions. For example, it can undergo step-growth polymerization with diacyl chlorides or diepoxides to form polyamides or polyamines, respectively. Subsequent quaternization or protonation of the pyrrolidine nitrogen atoms along the polymer chain would yield a pyrrolidinium-containing polymer. Such materials could have applications as conductive membranes, antistatic coatings, or antimicrobial surfaces. chemimpex.com
| Polymerization Strategy | Polymer Type | Key Feature | Potential Application |
|---|---|---|---|
| Polycondensation with a diacyl chloride | Polyamide | Pendant pyrrolidinium groups | Ion-exchange resins, gas separation membranes |
| Polyaddition with a diepoxide | Poly(β-amino alcohol) | Cationic sites, hydrophilicity | Flocculants, gene delivery vectors |
| Grafting onto a pre-formed polymer | Surface-modified material | Surface functionalization with pyrrolidinium cations | Antimicrobial coatings, functionalized stationary phases for chromatography |
Monomer or Cross-linking Agent in Polymer Synthesis (e.g., as part of curing agents)
1-(3-Aminopropyl)pyrrolidine, the neutral amine precursor to the pyrrolidinium cation, is a functional diamine that can act as a cross-linking agent, or hardener, for thermosetting polymers like epoxy resins. The cross-linking process is fundamental to the curing of resins, transforming liquid prepolymers into a rigid, three-dimensional network with high mechanical strength and chemical resistance. nih.gov
The curing reaction in epoxy systems typically involves the nucleophilic attack of an amine group on the carbon atom of the epoxide ring, leading to the ring-opening and the formation of a covalent bond and a hydroxyl group. nih.gov 1-(3-Aminopropyl)pyrrolidine possesses two reactive amine sites: a primary amine at the end of the propyl chain and a tertiary amine within the pyrrolidine ring. The primary amine contains two active hydrogen atoms, making it the primary site for reaction with epoxy groups, enabling it to link two separate epoxy polymer chains together.
While the tertiary amine of the pyrrolidine ring is less reactive for direct covalent bonding with the epoxy ring under standard conditions, it can act as a catalyst to accelerate the curing process. It can promote the polymerization of epoxy groups, contributing to a higher cross-linking density and influencing the final properties of the cured material. Molecules with similar aminopropyl functional groups, such as those in poly[(3-aminopropyl)methylsiloxane], have been effectively used as curing agents for epoxy resins like diglycidyl ether of Bisphenol A (DGEBA). researchgate.net
The table below outlines the components of a typical epoxy system where a diamine like 1-(3-aminopropyl)pyrrolidine would function as a curing agent.
| Component | Chemical Example | Function in Polymer System |
| Epoxy Resin (Prepolymer) | Diglycidyl ether of bisphenol A (DGEBA) | The primary polymer backbone that contains reactive epoxide rings. |
| Curing Agent (Hardener) | 1-(3-Aminopropyl)pyrrolidine | Initiates polymerization by reacting with epoxide rings, forming a cross-linked network. The primary amine provides active sites for covalent bonding. |
| Accelerator (Optional) | Tertiary amines, Imidazoles | Catalyzes the ring-opening reaction to speed up the curing process, especially at lower temperatures. The tertiary pyrrolidine nitrogen can exhibit this effect. nih.gov |
| Modifier/Diluent (Optional) | Reactive diluents | Reduces the viscosity of the resin for better processing and handling. |
Precursor for Ionic Liquid-Based Materials
1-(3-Aminopropyl)pyrrolidine is an ideal precursor for the synthesis of functionalized ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C that are valued for their low volatility, high thermal stability, and tunable properties. mdpi.com The pyrrolidinium cation is a common component of ILs, known for conferring favorable properties like a wide electrochemical stability window. mdpi.comnih.gov
To convert 1-(3-aminopropyl)pyrrolidine into an ionic liquid cation, the tertiary nitrogen atom in the pyrrolidine ring is quaternized, typically through alkylation with an alkyl halide (e.g., butyl bromide). This reaction creates a permanently charged quaternary ammonium (B1175870) center, forming a 1-alkyl-1-(3-aminopropyl)pyrrolidinium cation. The primary amine on the side chain remains as a functional group, which can be used for further chemical modifications or to impart specific properties, such as basicity or the ability to coordinate with metal ions.
These functionalized ionic liquids can be used in a variety of applications, including as electrolytes in batteries, as catalysts or solvents in chemical reactions, and in the development of advanced materials. mdpi.com For instance, related imidazolium-based ionic liquids with aminopropyl side chains have been used to functionalize nanoparticles for biomedical applications. nih.gov The presence of the amine group allows the ionic liquid to be tethered to other materials or to participate in specific chemical interactions.
The properties of the resulting ionic liquid are determined by the combination of the pyrrolidinium cation and the chosen anion, as shown in the table below.
| Cation Component | Anion Component | Resulting Ionic Liquid Properties |
| 1-Butyl-1-(3-aminopropyl)pyrrolidinium | Bis(trifluoromethylsulfonyl)imide [TFSI]⁻ | High thermal stability, hydrophobicity, wide electrochemical window. |
| 1-Methyl-1-(3-aminopropyl)pyrrolidinium | Tetrafluoroborate [BF₄]⁻ | Moderate viscosity, good conductivity. |
| 1-Ethyl-1-(3-aminopropyl)pyrrolidinium | Dimethylphosphate [Me₂PO₄]⁻ | Lower toxicity compared to other ILs, potential for biocompatibility. nih.govresearchgate.net |
| 1-Butyl-1-(3-aminopropyl)pyrrolidinium | Bromide [Br]⁻ | Precursor for metathesis reactions to introduce other anions. mdpi.com |
Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The unique structure of the 1-(3-aminopropyl)pyrrolidinium cation makes it an interesting candidate for studies in molecular self-assembly and host-guest interactions.
Self-Assembly Studies
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules that can self-assemble often have distinct regions that promote different types of interactions, such as electrostatic, hydrogen bonding, and hydrophobic forces. The 1-(3-aminopropyl)pyrrolidinium cation possesses such features.
The charged pyrrolidinium ring acts as a polar, hydrophilic head group, while the propyl chain provides a more flexible, less polar segment. The primary amine at the end of the chain is a potent hydrogen-bond donor and acceptor. This combination of a charged head group and a functional tail allows the molecule to behave as a cationic amphiphile, particularly when the counter-ion is hydrophobic or when the molecule is part of a larger assembly.
In aqueous solutions, these cations could potentially self-assemble into supramolecular structures such as micelles or bilayers. The organization would be driven by a combination of electrostatic repulsion between the cationic heads, hydrogen bonding between the aminopropyl tails, and interactions with the counter-ions and solvent molecules. This behavior is analogous to the self-assembly observed in other amphiphilic systems, such as antimicrobial peptides and peptoids, which also rely on cationic charges and hydrogen bonding to form functional nanostructures. nih.govnih.gov
| Structural Feature of Cation | Type of Interaction | Potential Role in Self-Assembly |
| Pyrrolidinium Ring (Cationic) | Electrostatic Repulsion, Ion-Dipole | Defines the hydrophilic "head" of the amphiphile; influences the curvature and spacing of aggregates. |
| Propyl Chain | van der Waals Forces, Hydrophobic Interactions | Provides flexibility and contributes to the core of an aggregate in aqueous media. |
| Primary Amine Group (-NH₂) | Hydrogen Bonding | Acts as a highly directional interaction site, promoting ordered packing and specific orientations within the assembly. |
| Counter-ion (Anion) | Ionic Bonding | Influences the solubility and the critical concentration for aggregation. |
Non-Covalent Interactions
The functionality and behavior of 1-(3-aminopropyl)pyrrolidinium in any chemical system are governed by the non-covalent interactions it can form. nih.gov These interactions are weaker than covalent bonds but are collectively crucial for determining the structure and stability of molecular assemblies. nih.govrsc.org
The key non-covalent interactions involving the 1-(3-aminopropyl)pyrrolidinium cation include:
Ionic Interactions: The most significant interaction is the strong electrostatic attraction between the positive charge on the pyrrolidinium nitrogen and any nearby anions (ion-ion interaction) or the negative end of a polar molecule (ion-dipole interaction). youtube.com This is the primary force in the formation of ionic liquid structures and in interactions with charged biological molecules.
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and its nitrogen atom can also act as a hydrogen bond acceptor. These interactions are highly directional and play a critical role in molecular recognition and the formation of ordered supramolecular structures. ox.ac.uk
Van der Waals Forces: These are weaker, non-specific attractions arising from temporary fluctuations in electron density. They occur over the entire surface of the molecule, particularly involving the C-H bonds of the pyrrolidine ring and the propyl chain, and are significant in the close packing of molecules. ox.ac.uk
The table below summarizes the primary non-covalent interactions for this cation.
| Type of Interaction | Originating Molecular Feature | Relative Strength | Importance |
| Ion-Ion | Positively charged pyrrolidinium ring and an anion. | Strong | Defines the structure of its salts (ionic liquids) and interactions with charged species. |
| Ion-Dipole | Positively charged ring and a polar molecule (e.g., water). | Moderate to Strong | Governs solubility in polar solvents and interactions with polar functional groups. |
| Hydrogen Bonding | Primary amine group (-NH₂). | Moderate | Crucial for directional self-assembly, molecular recognition, and solvation in protic solvents. |
| Van der Waals Forces | Alkyl backbone (pyrrolidine ring and propyl chain). | Weak | Contributes to the overall stability of condensed phases and the packing within molecular aggregates. |
Advanced Analytical Methodologies for Structural Elucidation and Quantification in Research Contexts
High-Resolution Mass Spectrometry Techniques for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. For 1-(3-aminopropyl)pyrrolinium, which has a permanent positive charge, soft ionization techniques are particularly effective. HRMS analysis would provide a highly accurate mass measurement of the intact cation, allowing for the confirmation of its elemental formula (C₇H₁₅N₂⁺). This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
MALDI-TOF Mass Spectrometry for Product Identification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile molecules, including quaternary ammonium (B1175870) salts like this compound. creative-proteomics.combruker.com In this method, the analyte is co-crystallized with a large excess of a matrix compound. creative-proteomics.combruker.com A pulsed laser is used to irradiate the sample, leading to the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. creative-proteomics.combruker.com
For this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the intact cation [M]⁺. The high mass accuracy of TOF analyzers allows for confident identification. creative-proteomics.com Furthermore, in some cases, fragmentation can be induced, providing structural information. For instance, the fragmentation of the aminopropyl side chain could be observed. The choice of matrix is crucial and would need to be optimized; matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are common starting points for the analysis of organic macromolecules and salts. shimadzu.com The technique is noted for its high sensitivity and tolerance to buffers and other contaminants. creative-proteomics.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.
A standard ¹H NMR spectrum would reveal the chemical shifts, coupling constants, and integration of all protons in the molecule. The protons on the pyrrolinium ring would likely appear at a lower field compared to a saturated pyrrolidine (B122466) ring due to the influence of the iminium double bond and the positive charge. The protons of the aminopropyl chain would exhibit characteristic multiplets. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbons of the pyrrolinium ring being significantly deshielded.
2D NMR Experiments (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between adjacent protons within the pyrrolinium ring and along the aminopropyl chain, confirming the integrity of these structural fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the protons on the nitrogen of the pyrrolinium ring and the first carbon of the aminopropyl chain, unequivocally establishing the N-propyl linkage.
The following table illustrates the type of data that would be generated from these 2D NMR experiments for the structural elucidation of this compound.
| Proton (¹H) | Expected COSY Correlations (with other ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with other ¹³C) |
| H on C2/C5 (pyrrolinium) | H on C3/C4 | C2/C5 | C3/C4, C of propyl chain |
| H on C3/C4 (pyrrolinium) | H on C2/C5 | C3/C4 | C2/C5 |
| H on Cα (propyl) | H on Cβ | Cα | Cβ, Cγ, C2/C5 (pyrrolinium) |
| H on Cβ (propyl) | H on Cα, H on Cγ | Cβ | Cα, Cγ |
| H on Cγ (propyl) | H on Cβ | Cγ | Cα, Cβ |
Solid-State NMR for Bulk Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. mst.eduresearchgate.net Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural information. mst.edu For a crystalline or amorphous powder of a this compound salt, ssNMR can provide insights into its bulk properties.
Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions to obtain higher resolution spectra. mst.edu Cross-Polarization (CP-MAS) experiments can be used to enhance the signals of low-abundance nuclei like ¹³C. By studying the ¹³C chemical shifts in the solid state, information about the local conformation and packing of the molecules in the crystal lattice can be obtained. researchgate.net Furthermore, ssNMR can be used to study molecular dynamics in the solid state, such as the rotation of the aminopropyl side chain or libration of the pyrrolinium ring. acs.org This technique is also instrumental in identifying different polymorphic forms of a compound. researchgate.netosti.gov
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. Given the ionic nature of this compound, specific chromatographic methods are required.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of chemical compounds. oup.comirg-wp.comnih.gov Developing a robust HPLC method for this compound would be crucial for quality control.
Due to its charged and polar nature, several HPLC modes could be employed:
Reversed-Phase HPLC with Ion-Pairing: This is a common approach for analyzing charged molecules on standard C8 or C18 columns. oup.com An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent forms a neutral ion pair with the positively charged this compound, which can then be retained and separated on the nonpolar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds. A polar stationary phase is used with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. oup.com A cation-exchange column, which has a stationary phase with fixed negative charges, would be used. This compound would be retained on the column and then eluted by increasing the ionic strength or changing the pH of the mobile phase. oup.com
Method development would involve optimizing parameters such as the column type, mobile phase composition (including pH and buffer concentration), flow rate, and detector settings. As this compound lacks a strong chromophore, detection could be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by mass spectrometry (LC-MS). irg-wp.com
The table below outlines a hypothetical starting point for HPLC method development for the purity analysis of this compound.
| Parameter | Reversed-Phase with Ion-Pairing | HILIC | Ion-Exchange Chromatography |
| Column | C18, 5 µm, 4.6 x 250 mm | HILIC (e.g., Amide, Silica), 3.5 µm, 4.6 x 150 mm | Strong Cation Exchange (SCX), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Formate in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile | 500 mM Ammonium Formate, pH 3.0 |
| Gradient | 5% to 95% B over 20 minutes | 95% to 50% B over 20 minutes | 0% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detector | ELSD / CAD / MS | ELSD / CAD / MS | ELSD / CAD / MS |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. skpharmteco.commeasurlabs.com However, this compound, being a cationic salt, is non-volatile and cannot be directly analyzed by conventional GC. For GC analysis to be feasible, it must first be converted into a stable and volatile derivative. This process, known as derivatization, is a common strategy for analyzing polar and non-volatile compounds like amines. researchgate.netscience.gov
The derivatization process typically targets the primary amine group of the aminopropyl side chain. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents, which replace the active hydrogen atoms with nonpolar groups, thereby reducing the molecule's polarity and increasing its volatility.
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. researchgate.net The column contains a stationary phase, and separation is achieved based on the differential partitioning of the derivatives between the two phases. skpharmteco.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. nih.gov
Detection is commonly performed using a mass spectrometer (GC-MS), which not only quantifies the derivative but also provides structural information based on its mass spectrum, confirming the identity of the original analyte. researchgate.net While specific derivatization protocols for this compound are not extensively detailed in the literature, methods established for other polyamines and related compounds serve as a strong basis for its analysis. acs.orgnih.gov
X-ray Crystallography for Solid-State Molecular Structure
While the specific crystal structure of this compound is not publicly documented, studies on closely related substituted pyrrolinium salts provide excellent models for its core structure. Research on 2-aryl substituted pyrrolinium triflates has successfully elucidated their molecular structures using single-crystal X-ray diffraction. rsc.org These analyses reveal key structural parameters of the five-membered pyrrolinium ring. For example, the double bond character between N1 and C1 is confirmed by a relatively short bond length. rsc.org
The data obtained from such crystallographic studies are highly precise and offer unambiguous proof of molecular structure. scispace.com The table below presents typical structural data for a pyrrolinium ring, derived from published research on analogous compounds. rsc.orgscispace.com
| Structural Feature | Parameter | Typical Value (from analogues) | Reference |
|---|---|---|---|
| Bond Lengths (Å) | N1–C1 (Iminium) | ~1.28 Å | rsc.orgscispace.com |
| C1–C2 | ~1.51 Å | rsc.org | |
| N1–C5 | ~1.49 Å | rsc.org | |
| C=N+ | ~1.275 Å | rsc.org | |
| Bond Angles (°) | C5–N1–C2 | ~114.0° | scispace.com |
| Torsion Angles (°) | Ring Planarity | Nearly perpendicular rings in substituted examples | rsc.org |
These data illustrate that the pyrrolinium ring possesses a distinct geometry, which is crucial for understanding its chemical reactivity and interactions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing its molecular vibrations. d-nb.infowiley.com IR spectroscopy measures the absorption of infrared light by molecules as they vibrate, which is effective for polar bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is more sensitive to non-polar, symmetric bonds. photothermal.com The two techniques provide complementary information. d-nb.info
For this compound, vibrational spectroscopy can confirm the presence of its key functional groups. The most characteristic vibrations would be associated with the C=N⁺ iminium group in the pyrrolinium ring and the primary amine (-NH₂) group on the propyl side chain. Computational studies on related N-heterocycles like 3-pyrroline (B95000) have been used to predict and assign vibrational frequencies. astrobiology.com
The expected vibrational bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| C=N⁺ (Iminium) | Stretching | 1690 - 1640 | IR, Raman |
| N-H (Primary Amine) | Stretching (asymmetric & symmetric) | 3500 - 3300 | IR |
| N-H (Primary Amine) | Bending (scissoring) | 1650 - 1580 | IR |
| C-N | Stretching | 1250 - 1020 | IR |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | IR, Raman |
| CH₂ | Bending (scissoring) | ~1465 | IR, Raman |
Analysis of the fingerprint region (below 1500 cm⁻¹) would provide more detailed structural information, though the spectra can be complex. scifiniti.com These spectroscopic signatures are invaluable for confirming the synthesis of the compound and for its qualitative analysis in various research settings.
Fundamental Biochemical and Biophysical Interaction Studies Non Clinical Focus
Investigation of Enzymatic Conversion and Metabolism in in vitro Systems
The enzymatic conversion and metabolism of 1-(3-Aminopropyl)pyrrolinium are intrinsically linked to the broader pathways of polyamine catabolism. In vitro studies using purified enzymes or cell-free systems have been instrumental in elucidating the specific roles of this compound.
Role as an Intermediate in Polyamine Catabolism (e.g., Spermidine (B129725) Oxidation by Polyamine Oxidases)
This compound is a key intermediate in the breakdown of the polyamine spermidine. researchgate.netnih.gov This process is primarily catalyzed by a class of enzymes known as polyamine oxidases (PAOs). nih.govfrontiersin.org Specifically, the oxidation of spermidine by certain plant PAOs yields this compound, alongside 1,3-diaminopropane (B46017) and hydrogen peroxide. frontiersin.org
The initial product of spermidine oxidation is N-(3-aminopropyl)-4-aminobutanal, which is unstable and spontaneously cyclizes to form the more stable this compound. researchgate.netnih.gov This cyclization is a crucial step in the terminal catabolism of polyamines, as the resulting pyrrolinium compound can then be further metabolized. mdpi.com In some plant species, this compound can exist in equilibrium with a bicyclic form, 1,5-diazabicyclo[4.3.0]nonane. researchgate.netnih.gov
The table below summarizes the enzymatic oxidation of spermidine and the formation of this compound.
| Precursor | Enzyme | Primary Product | Spontaneous Product |
| Spermidine | Polyamine Oxidase (PAO) | N-(3-aminopropyl)-4-aminobutanal | This compound |
Enzymatic Formation by Amine Oxidases (DAO or PAO)
Both diamine oxidases (DAOs) and polyamine oxidases (PAOs) are involved in the formation of this compound through the oxidation of spermidine. nih.gov While plant DAOs can oxidize spermidine, PAOs are generally more specific for the oxidation of spermidine and spermine (B22157). frontiersin.org The type of amine oxidase determines the specific products of the reaction. For instance, maize polyamine oxidase (ZmPAO) catalyzes the oxidation of spermidine to produce N-(3-aminopropyl)-4-aminobutanal, which then forms this compound. nih.gov
In vitro enzymatic assays, often utilizing purified enzymes from sources like bovine serum or maize, have been critical in characterizing these reactions. nih.govnih.gov These cell-free systems allow for the precise study of substrate specificity and product formation without the confounding variables present in whole-cell systems. mdpi.commdpi.com The formation of this compound in these assays can be monitored using techniques like matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govmdpi.com
Investigation of Binding Affinities with Biological Macromolecules in vitro (e.g., Proteins)
Understanding the interactions between this compound and biological macromolecules like proteins is crucial for deciphering its potential biological roles. In vitro binding studies provide quantitative data on these interactions.
Biophysical Techniques for Ligand-Macromolecule Interaction Analysis in Model Systems
A variety of biophysical techniques are employed to study the binding of small molecules like this compound to proteins and other macromolecules in controlled, in vitro environments. nih.govnih.gov These methods can determine binding affinity, stoichiometry, and the thermodynamics of the interaction.
Commonly used techniques include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a macromolecule immobilized on the chip. It provides real-time data on association and dissociation rates.
Fluorescence-Based Approaches: Techniques like fluorescence anisotropy and fluorescence resonance energy transfer (FRET) can be used to monitor binding events by detecting changes in the fluorescence properties of a labeled molecule upon interaction with a binding partner. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the binding interface and can be used to screen for weak binders. nih.govwiley.com
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique is highly sensitive and requires only small amounts of sample. nih.gov
The table below outlines some of these biophysical techniques and their applications in studying ligand-macromolecule interactions.
| Technique | Principle | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, stoichiometry |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index | Kon, Koff, Kd |
| Fluorescence Anisotropy | Measures changes in rotational diffusion of a fluorescently labeled molecule | Kd |
| NMR Spectroscopy | Detects changes in the chemical environment of atomic nuclei | Binding site, structural changes, Kd |
| Microscale Thermophoresis (MST) | Measures changes in molecular movement in a temperature gradient | Kd |
Membrane Permeability and Transport Studies in Artificial or Model Biological Systems
The ability of this compound to cross biological membranes is a critical factor in its potential bioavailability and intracellular activity. Studies using artificial membranes and model systems provide insights into its passive diffusion and potential for carrier-mediated transport. libretexts.orguvigo.es
Artificial membrane permeability assays, such as the parallel artificial membrane permeability assay (PAMPA), are high-throughput methods used to predict the passive diffusion of compounds across the gastrointestinal tract and the blood-brain barrier. nih.gov These assays measure the rate at which a compound diffuses from a donor compartment, through a synthetic membrane, to an acceptor compartment. nih.gov The composition of the artificial membrane can be varied to mimic different biological barriers. nih.gov
Factors influencing the membrane permeability of a molecule like this compound include its size, polarity, charge, and lipophilicity. uvigo.esconductscience.com As a charged and polar molecule, its passive diffusion across a pure phospholipid bilayer is expected to be low. libretexts.orguvigo.es Therefore, the involvement of membrane transport proteins in its cellular uptake is a possibility that can be investigated using cell-based model systems or reconstituted transporter proteins in artificial liposomes. nih.gov
Enzyme Inhibition/Activation Studies in Cell-Free Assays (Mechanistic Focus)
Cell-free assays are invaluable for studying the direct effects of a compound on enzyme activity, providing a mechanistic understanding of inhibition or activation without the complexities of a cellular environment. mdpi.comnih.gov These assays typically involve incubating a purified enzyme with its substrate and varying concentrations of the compound of interest.
While specific studies focusing on the direct inhibition or activation of enzymes by this compound are not extensively detailed in the provided search results, the general principles of such assays are well-established. For instance, to investigate if this compound inhibits a particular enzyme, one would measure the rate of the enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would indicate inhibition, and further studies could determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Role in Modulating Biochemical Pathways in in vitro or Cell-Free Contexts
The investigation of this compound in non-clinical, in vitro, and cell-free systems primarily revolves around its formation as a key product of polyamine catabolism. This process is catalyzed by flavin-dependent polyamine oxidases (PAOs), which are crucial for maintaining polyamine homeostasis in a variety of organisms.
Formation of this compound via Polyamine Oxidation
In vitro studies have established that this compound is generated from the oxidation of spermine by PAO. This enzymatic reaction also yields 1,3-diaminopropane and hydrogen peroxide (H₂O₂). The initial product of spermine oxidation is the unstable aminoaldehyde, N-(3-aminopropyl)-4-aminobutanal, which then undergoes a spontaneous intramolecular cyclization to form the more stable this compound cation.
This reaction is a fundamental aspect of polyamine catabolism, a pathway that is integral to various cellular processes. The enzymes responsible, polyamine oxidases, are found in numerous living systems and play a significant role in the degradation of polyamines. In plants, for instance, PAOs are predominantly located in the cell wall, and their activity has been linked to developmental processes such as cell wall maturation.
The table below summarizes the enzymatic reaction that leads to the formation of this compound in a cell-free context.
| Substrate | Enzyme | Products |
| Spermine | Polyamine Oxidase (PAO) | This compound, 1,3-Diaminopropane, Hydrogen Peroxide (H₂O₂) |
Table 1: In vitro enzymatic formation of this compound.
Biochemical Context and Associated Products
Research focusing on the in vitro effects of polyamine catabolism often considers the collective action of all reaction products. For example, studies on human colon adenocarcinoma cells have utilized maize polyamine oxidase in the presence of spermine to generate a mixture of products including this compound. In such systems, the observed cytotoxic effects are often attributed to hydrogen peroxide, one of the co-products of the reaction. It has been noted that this compound, formed from the cyclization of N-(3-aminopropyl)-4-aminobutanal, does not further break down to release acrolein, a potent cytotoxin.
While the direct and isolated effects of this compound on specific biochemical pathways are not extensively detailed in the current body of research, its generation is a critical step in the broader physiological and pathological consequences of polyamine oxidation. The focus of many in vitro studies has been on the enzymatic system as a whole, particularly the role of the generated hydrogen peroxide in inducing cellular responses.
In some organisms, this compound can exist in equilibrium with its bicyclic form, 1,5-diazabicyclo[4.3.0]nonane. The biological significance of this equilibrium in modulating specific biochemical pathways remains an area for further investigation.
Environmental Behavior and Transformation Mechanisms
Degradation Pathways in Aqueous and Soil Environments
The breakdown of 1-(3-Aminopropyl)pyrrolinium in the environment can occur through various physical, chemical, and biological processes. These pathways determine its persistence and the nature of any subsequent products.
Currently, there is a lack of specific studies detailing the hydrolysis and photolysis of this compound. However, based on the chemical structure of related cyclic imines, some potential reactions can be inferred. The pyrrolinium ring contains an iminium bond which could be susceptible to hydrolysis, potentially leading to the ring-opening and formation of its precursor, N-(3-aminopropyl)-4-aminobutanal. The rate and extent of this reaction would likely be dependent on pH and temperature.
Photolysis, the degradation by light, particularly UV radiation, is another potential abiotic degradation pathway. For cyclic nitrones, which are structurally related to pyrrolinium compounds, UV irradiation has been shown to yield bicyclic oxaziridines, and prolonged exposure can lead to further rearrangement into pyrrolidinones or ring cleavage products. rsc.org Whether this compound undergoes similar photochemical transformations remains to be experimentally verified.
This compound is a known metabolite derived from the biological oxidation of spermine (B22157) and spermidine (B129725). researchgate.netresearchgate.net This process is catalyzed by enzymes such as plant polyamine oxidases (PAOs). researchgate.net The reaction involves the oxidative deamination of the polyamine, leading to the formation of an aminoaldehyde which then spontaneously cyclizes to form the pyrrolinium ring. mdpi.comspandidos-publications.com Specifically, the oxidation of spermidine by certain plant diamine oxidases (DAOs) yields 1-(3-aminopropyl)-4-aminobutanal, which is in equilibrium with this compound. mdpi.com In maize, polyamine oxidase (ZmPAO) oxidizes spermine and spermidine to produce N-(3-aminopropyl)-4-aminobutanal and 4-aminobutanal, respectively, which cyclize to form this compound and 1-pyrroline (B1209420). spandidos-publications.com
The subsequent biodegradation of this compound in the environment is not well-documented. However, the biodegradation of structurally similar compounds, such as other ionic liquids with alkyl side chains, has been studied. For instance, some imidazolium (B1220033) ionic liquids are known to undergo primary biodegradation, although the cleavage of the heterocyclic ring may not readily occur. nih.gov The elongation of alkyl side chains in some ionic liquids has been observed to increase their susceptibility to microbial decomposition. nih.gov Given that this compound is a natural product of polyamine metabolism, it is plausible that various microorganisms in soil and water possess the enzymatic machinery to degrade it further, potentially using it as a source of carbon and nitrogen.
One potential metabolite, through further oxidation and hydrolysis, could be γ-aminobutyric acid (GABA), as has been suggested for the related compound 1-pyrroline. nih.gov The identification of specific metabolites from the biodegradation of this compound in environmental matrices requires further research.
Table 1: Known and Potential Degradation Pathways and Metabolites
| Degradation Pathway | Mechanism | Potential Metabolites | Supporting Evidence/Analogy |
| Hydrolysis | Abiotic | N-(3-aminopropyl)-4-aminobutanal | Reversible formation from its precursor mdpi.com |
| Photolysis | Abiotic | Oxaziridines, Pyrrolidinones | Analogy to photolysis of cyclic nitrones rsc.org |
| Biodegradation | Biotic | Further breakdown products (e.g., smaller amines, organic acids), CO2, H2O | Formation from polyamine catabolism suggests biodegradability researchgate.netresearchgate.netmdpi.comspandidos-publications.com |
Adsorption and Desorption Characteristics in Environmental Matrices
The mobility of this compound in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. As a cationic compound, its interaction with environmental matrices is expected to be significant.
Specific experimental data on the adsorption and desorption coefficients (e.g., K_d, K_oc) for this compound are not available in the current literature. However, the behavior of other ionizable organic compounds in soil can provide insights. The adsorption of such compounds is highly influenced by soil properties like pH, organic carbon content, and clay content. nih.gov
For cationic species, electrostatic interactions with negatively charged soil colloids (clay minerals and organic matter) are a primary mechanism of adsorption. nih.govresearchgate.net The extent of adsorption is therefore expected to be greater in soils with higher clay and organic matter content. The pH of the soil solution would also play a critical role; at pH values below the pKa of the amine groups, the compound will be protonated and thus more strongly adsorbed.
Desorption studies on other organic compounds have shown that the process is not always completely reversible, leading to the formation of bound residues that are less bioavailable. csic.es The potential for this compound to be strongly sorbed to soil particles could limit its leaching into groundwater but may also reduce its bioavailability for microbial degradation.
Table 2: Factors Influencing Adsorption of this compound (Inferred)
| Soil/Environmental Parameter | Expected Influence on Adsorption | Rationale |
| Soil pH | Higher adsorption at lower pH | Increased protonation of amine groups, enhancing electrostatic attraction to negatively charged soil particles. nih.gov |
| Organic Carbon Content | Higher adsorption | Organic matter provides negatively charged sites for cation exchange. nih.gov |
| Clay Content | Higher adsorption | Clay minerals have a net negative charge, facilitating adsorption of cations. researchgate.net |
| Ionic Strength | Competition effects may reduce adsorption | Other cations in the soil solution can compete for adsorption sites. nih.gov |
Volatilization and Atmospheric Fate Studies
There is currently no specific information regarding the volatilization and atmospheric fate of this compound. To assess its potential for volatilization from water or soil, key physical-chemical properties such as vapor pressure and Henry's Law constant would be required.
Studies on the related compound 1-pyrroline have shown that its volatility is highly dependent on the pH of the solution. nih.govresearchgate.net In its neutral (monomer) form, 1-pyrroline is significantly more volatile than in its protonated form or as a trimer in concentrated solutions. nih.govresearchgate.net A similar pH-dependent volatility could be expected for this compound due to its amine functional group.
If volatilized into the atmosphere, its fate would be determined by reactions with photochemically produced oxidants such as hydroxyl radicals (•OH). The atmospheric half-life would depend on the rate constant for this reaction. For compounds with amine groups, reaction with •OH is typically a rapid degradation pathway. nih.gov
Environmental Monitoring Methodologies for Analytical Detection in Research Samples
While this compound has been identified in biological systems, there are no standardized or widely published methods for its routine detection in environmental samples like water or soil. However, modern analytical techniques are well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is a powerful tool for the analysis of non-volatile, polar, and ionizable compounds in complex matrices. nih.govnih.gov This technique would likely be the method of choice for the sensitive and selective quantification of this compound. Sample preparation would be a critical step and could involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after a derivatization step to increase the volatility and thermal stability of the compound. Pyrolysis-GC/MS is another advanced technique used for identifying polymers and other complex organic molecules in environmental samples and could potentially be adapted. csic.es
The development and validation of specific analytical methods are essential for future research into the environmental occurrence and fate of this compound.
Table 3: Potential Analytical Techniques for Environmental Monitoring
| Analytical Technique | Principle | Applicability for this compound | Key Considerations |
| HPLC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | High. Suitable for polar, non-volatile, and ionizable compounds. nih.govnih.gov | Requires optimization of chromatographic conditions and mass spectrometric parameters. Sample clean-up and pre-concentration are likely necessary. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Moderate. May require derivatization to improve volatility. | Derivatization adds complexity to the analytical procedure. |
| Pyrolysis-GC/MS | Thermal decomposition followed by GC-MS analysis of fragments. | Potential for identification in solid matrices. csic.es | Primarily a qualitative tool; quantitative analysis can be challenging. |
Future Research Directions, Challenges, and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization
Table 1: Potential Applications of AI/ML in 1-(3-Aminopropyl)pyrrolinium Research
| AI/ML Technique | Application Area for this compound | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity | Rapid screening of derivatives for potential use in chemical biology or as pharmaceuticals. drug-dev.com |
| Generative Adversarial Networks (GANs) | Designing novel derivatives | Creation of new molecules with optimized properties (e.g., higher conductivity, better catalytic activity). accscience.com |
| Deep Learning (DL) & Neural Networks (DNNs) | Predicting physicochemical properties | Accelerated identification of optimal candidates for material science applications (e.g., electrolytes, polymers). nih.gov |
| Materials Informatics (MI) | Exploring structure-property relationships | Efficiently mapping how changes in the molecular structure affect material performance, such as in conductive plastic crystals. chemrxiv.org |
| Automated Synthesis Planning | Optimizing reaction pathways | Generating more efficient, cost-effective, and sustainable synthesis routes. drugtargetreview.com |
Development of Novel Spectroscopic and Analytical Techniques for its Research
Advancements in analytical chemistry are crucial for a deeper understanding of this compound's behavior, particularly at interfaces and within complex systems. While standard techniques like NMR and mass spectrometry are used for basic identification, novel methods are needed to probe its functional properties. chemrxiv.org
One emerging area is the use of advanced vibrational spectroscopy techniques. For example, in situ surface-enhanced Raman spectroscopy (SERS) and shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) can provide detailed molecular-level information about the orientation and interaction of pyrrolidinium (B1226570) cations at electrode surfaces. aip.orgresearchgate.net This is vital for optimizing their performance in electrochemical applications like batteries and sensors. aip.org
The development of new analytical methods can also be an application area for the compound itself. Pyrrolidinium-based ionic liquids have been used to modify electrodes, creating highly sensitive electrochemical sensors for detecting other chemical species. rsc.org Future research could focus on creating sensors that use this compound specifically, leveraging its amine group for selective binding to target analytes. Furthermore, novel, rapid analytical techniques are being explored, such as using turbidimetry to quickly assess the solubility of materials like cellulose (B213188) in pyrrolidinium-based solvents, which is faster and more accessible than traditional microscopic or spectroscopic analysis. rsc.orgrsc.org
Table 3: Advanced Analytical Techniques for this compound Research
| Technique | Information Gained | Relevance |
|---|---|---|
| Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (EC-SHINERS) | Molecular orientation and adsorption at electrified interfaces. aip.org | Understanding and optimizing performance in batteries, supercapacitors, and sensors. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical identification and quantification, especially in composite materials. researchgate.net | Characterizing interactions within polymer composites or nanoconfined ionic liquids. researchgate.net |
| Variable-Temperature ¹H NMR & Dynamic Light Scattering (DLS) | Investigating thermomorphic behaviors and aggregation. colab.ws | Development of "smart" solvents and extraction systems that respond to temperature changes. |
| X-ray Absorption Spectroscopy (XAS) | Element-sensitive electronic structure and local coordination environment. researchgate.net | Probing the interactions in hybrid organic-inorganic materials like perovskites. |
| Ionic Liquid-Modified Electrode Voltammetry | Enhanced detection of target analytes. rsc.org | Application of pyrrolidinium compounds as key components in novel chemical sensors. |
Expansion into Novel Material Science Applications (e.g., advanced polymers, functional materials)
The unique structure of this compound, combining a stable cationic ring with a reactive primary amine, makes it a versatile building block for new materials. fishersci.com Its potential extends far beyond its use as a simple intermediate.
In the realm of advanced polymers, the amine functionality can be used to incorporate the pyrrolidinium cation into polymer backbones or as a pendant group. This can create ion-containing polymers (ionomers) with applications as solid-state electrolytes in batteries, membranes for fuel cells, or antistatic coatings. The ionic nature of the pyrrolidinium group can significantly influence the polymer's mechanical and conductive properties. mdpi.com There is also potential in creating vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the robustness of thermosets, using pyrrolidinium-containing networks. polito.it
As a component in functional materials, pyrrolidinium compounds are being investigated for a wide range of uses. They have been used to create metal-organic frameworks (MOFs) that exhibit switchable dielectric properties, making them candidates for next-generation electronic components and sensors. acs.org In biomedicine, pyrrolidinium moieties have been attached to fullerene molecules to create water-soluble derivatives with potential anti-tumor activity. nih.gov Furthermore, pyrrolidinium-based ionic liquids are being used to process materials like cellulose and to modify nanofillers like graphene oxide, enhancing their dispersion and interaction within rubber composites. rsc.orgmdpi.com
Table 4: Emerging Material Science Applications
| Application Area | Role of this compound | Potential Impact |
|---|---|---|
| Energy Storage | Component of ionic liquid electrolytes for batteries or supercapacitors. chemscene.com | Improved safety (non-flammability) and electrochemical stability. mdpi.com |
| Smart Materials | Cation template in switchable dielectric crystals. acs.org | Development of materials that respond to external stimuli like temperature. |
| Polymer Composites | Surface modifier for nanofillers (e.g., silica (B1680970), graphene). mdpi.com | Enhanced mechanical strength and thermal conductivity of composite materials. |
| Biomaterials | Building block for functionalized hydrogels or drug delivery systems. nih.govnih.gov | Creation of novel therapeutic agents or advanced tissue engineering scaffolds. |
| Green Processing | Solvent for dissolving and processing biopolymers like cellulose. rsc.orgrsc.org | Sustainable manufacturing of films, fibers, and other materials from renewable resources. |
Interdisciplinary Research Opportunities and Collaborative Frameworks (e.g., chemical biology, environmental chemistry)
The full potential of this compound can only be unlocked through collaboration across diverse scientific disciplines. The complex challenges and opportunities associated with this compound necessitate the integration of expertise from chemistry, biology, materials science, engineering, and environmental science. chemscene.comsigmaaldrich.com
In chemical biology , the amine group of this compound provides a convenient handle for attaching it to biologically relevant molecules. This opens up avenues for developing new probes to study biological processes or for creating novel drug candidates. nih.govwiley.com For example, its interaction with proteins or nucleic acids could be explored, leveraging the charged pyrrolidinium head for specific binding interactions.
In environmental chemistry , research is needed to understand the lifecycle and potential impact of pyrrolidinium-based compounds. researchgate.net This involves studying their fate in soil and water, their biodegradability, and their potential toxicity. This research is essential for ensuring that new materials and processes developed using these compounds are truly sustainable.
Successfully navigating these interdisciplinary frontiers requires structured collaborative frameworks . mchevidence.org These frameworks help to align goals, facilitate clear communication, and integrate different perspectives from the outset of a project. unc.edunih.gov For instance, the development of a new biodegradable polymer based on this compound would require a team of synthetic chemists (to make the polymer), materials scientists (to test its properties), and environmental toxicologists (to assess its end-of-life impact). By working together within a defined framework, these experts can co-design a material that is both functional and environmentally benign. researchgate.net
Table 5: Interdisciplinary Research Opportunities
| Interdisciplinary Field | Research Question | Required Expertise |
|---|---|---|
| Chemical Biology | How can this compound be used to create new bioactive compounds or molecular probes? nih.gov | Organic Synthesis, Biochemistry, Pharmacology, Cell Biology. chemscene.com |
| Environmental Chemistry | What is the environmental fate and biodegradability of materials derived from this compound? researchgate.net | Analytical Chemistry, Toxicology, Environmental Science, Microbiology. |
| Electrochemical Engineering | How can pyrrolidinium-based electrolytes be optimized for next-generation energy storage devices? | Electrochemistry, Materials Science, Chemical Engineering. |
| Computational Chemistry | Can we accurately model the behavior of this compound in complex environments (e.g., at an electrode surface or in a polymer matrix)? | Quantum Mechanics, Molecular Dynamics, AI/ML, Software Engineering. |
| Bioprocess Engineering | Can we develop a fermentation or enzymatic route to synthesize the pyrrolidine (B122466) precursor from renewable feedstocks? | Biotechnology, Microbiology, Chemical Engineering. |
Q & A
Q. What are the primary enzymatic pathways for synthesizing 1-(3-aminopropyl)pyrrolinium?
The compound is generated via oxidative deamination of spermidine (SPD) by diamine oxidases (DAOs) or polyamine oxidases (PAOs). The reaction produces an aminoaldehyde intermediate, which undergoes spontaneous cyclization to form this compound. MALDI-TOF mass spectrometry (observed m/z 127) and NMR spectroscopy are critical for confirming the cyclized product .
Q. Which spectroscopic methods are recommended for structural characterization of this compound?
- MALDI-TOF mass spectrometry : Detects the cationic cyclized form (m/z 127) in reaction mixtures .
- NMR spectroscopy : Resolves pH-dependent equilibria between cyclic and open-chain forms (e.g., pyrrolinium, hemiaminal, hydrate) across pH 1–13. At acidic pH, the pyrrolinium ion dominates, while basic conditions favor cyclic 1-pyrroline derivatives .
Q. How is this compound implicated in metabolic pathways?
It arises from the cyclization of 1-(3-aminopropyl)-4-aminobutanal, an intermediate in β-alanine biosynthesis. This pathway links polyamine metabolism to β-alanine production, which is critical for carnosine and coenzyme A synthesis .
Advanced Research Questions
Q. What strategies address the instability of aminoaldehyde intermediates during cyclization to this compound?
Rapid quenching (e.g., flash-freezing) and stabilization using non-nucleophilic buffers can preserve transient species. Real-time NMR monitoring at controlled pH (1–6) helps track open-chain forms like hemiaminals and hydrates .
Q. How can researchers resolve pH-dependent equilibria of this compound in aqueous systems?
Multinuclear NMR experiments (e.g., H, C) across a pH gradient (1–13) reveal species distribution. For example:
Q. What role does this compound play in ionic liquid (IL) systems?
It forms as a hydrolysis product of the IL [DBNH][OAc]. HSQC NMR studies show residual 1-(3-aminopropyl)-2-pyrrolidone acetate (APPAc) in distillation residues, impacting solvent recovery and IL stability .
Q. How does this compound interact with biomolecules like proteins?
Reactive aldehyde precursors (e.g., APBAL) can modify lysine residues on proteins, forming cross-links. LC-MS/MS or fluorescence assays are used to quantify adducts and assess cytotoxicity in cellular models .
Methodological Notes
- Synthetic Optimization : Use pea or lentil seedling DAOs for high-yield SPD oxidation. Monitor reaction progress via UV-Vis (absorbance at 254 nm for aminoaldehydes) .
- Analytical Workflows : Pair MALDI-TOF with ion-exchange chromatography to isolate cationic species. For NMR, employ deuterated buffers to stabilize pH-sensitive forms .
- Safety : Handle aminoaldehydes in inert atmospheres to prevent polymerization. Use PPE (gloves, goggles) due to compound reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
